N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.
Cyclopropanesulfonamide Formation: The cyclopropanesulfonamide group can be introduced through the reaction of cyclopropylamine with sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiazole ring can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a cyclopropanesulfonamide group. Its chemical formula is crucial for understanding its interactions with biological targets.
Enzymatic Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to cancer progression. The compound exhibited the following IC50 values against various PI3K isoforms:
PI3K Isoform | IC50 (nM) |
---|---|
PI3Kα | 3.6 |
PI3Kγ | 1.8 |
PI3Kδ | 2.5 |
PI3Kβ | ~30 |
These results indicate that this compound has a significantly higher inhibitory potency against PI3Kα, γ, and δ compared to PI3Kβ, suggesting selective inhibition which could be beneficial in therapeutic applications targeting specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the sulfonamide functionality is essential for the compound's inhibitory activity. Variations in the substituents on the thiazole and piperidine rings can lead to significant changes in potency. For instance, compounds with different aryl sulfonamides demonstrated varying degrees of inhibition, emphasizing the importance of structural modifications in enhancing biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with the ATP binding pocket of PI3Kα. The analysis indicated that:
- The thiazole moiety forms hydrogen bonds with key residues such as Val851.
- The sulfonamide group interacts with Lys802, contributing to the stability of the binding.
These interactions are critical for the compound's affinity toward its target and provide insights into how structural changes could optimize its efficacy .
Case Studies and Research Findings
Various case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduces cell viability in multiple cancer cell lines through its action on the PI3K pathway.
- Animal Models : Preclinical trials using animal models showed promising results in tumor reduction when administered alongside standard chemotherapeutic agents, suggesting a synergistic effect.
- Toxicology Reports : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, which is crucial for further development into clinical applications .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c15-18(16,10-1-2-10)13-9-3-6-14(7-4-9)11-12-5-8-17-11/h5,8-10,13H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSJAYSGYLPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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